N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
Description
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at position 7 and a 2-(1H-pyrazol-1-yl)acetamide group at position 3. Structural determination of such compounds often employs X-ray crystallography refined using programs like SHELX, ensuring high precision in bond-length and angle validation .
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O2/c1-10-18-15(25-21-10)11-3-6-23-12(7-11)19-20-13(23)8-16-14(24)9-22-5-2-4-17-22/h2-7H,8-9H2,1H3,(H,16,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUQGRJOUDHCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 379.4 g/mol. The structure features multiple heterocyclic rings, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by targeting key signaling pathways such as ERK and inhibiting cell cycle progression .
- Case Studies : A study evaluating various triazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines with GI50 values ranging from 0.49 to 48.0 μM . The compound was noted for its ability to suppress tumor growth in vitro and in vivo models.
Antitubercular Activity
The compound's structural components suggest potential antitubercular properties. Research has indicated that similar derivatives exhibit activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most potent compounds tested .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds featuring the oxadiazole and triazole scaffolds have been shown to inhibit enzymes critical for cancer cell proliferation such as thymidylate synthase and HDAC .
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins and caspases .
- Cell Cycle Arrest : Evidence suggests that such compounds can induce G2/M phase arrest in cancer cells, leading to reduced proliferation rates .
Data Summary
| Biological Activity | Mechanism | IC50/Activity Level |
|---|---|---|
| Anticancer | ERK pathway inhibition | GI50: 0.49 - 48.0 μM |
| Antitubercular | Inhibition of M. tuberculosis | IC50: 1.35 - 2.18 μM |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit tubulin polymerization, a critical process in cell division. This mechanism is pivotal in the development of new anticancer therapies targeting rapidly dividing cells .
Case Study:
A study synthesized a series of compounds based on the triazole framework and tested them against various cancer cell lines. The results demonstrated that specific substitutions on the phenyl moiety significantly enhanced anticancer activity. The most active compounds exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Antiviral Activity
The compound's structure suggests potential antiviral properties as well. Research has indicated that similar triazole derivatives can inhibit viral replication through various mechanisms, including interference with viral enzymes or host cell pathways essential for viral life cycles .
Case Study:
In vitro studies have shown that certain derivatives can effectively inhibit the replication of coronaviruses and other viral pathogens. The structure-activity relationship (SAR) studies revealed that modifications at specific positions could enhance antiviral efficacy while minimizing cytotoxicity to host cells .
Antifungal Activity
The antifungal potential of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide has also been explored. Compounds with similar frameworks have been synthesized and evaluated against various fungal strains.
Case Study:
A study reported that newly synthesized triazole derivatives exhibited significant antifungal activity against Candida species, with some compounds demonstrating lower minimum inhibitory concentration (MIC) values than fluconazole . The mechanism of action appears to involve disruption of fungal cell membrane integrity or inhibition of ergosterol synthesis.
Summary of Applications
| Application Type | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | Potent activity against cancer cell lines with low IC50 values |
| Antiviral | Interference with viral replication | Effective against coronaviruses; SAR studies indicate enhanced efficacy with structural modifications |
| Antifungal | Disruption of cell membrane integrity | Significant activity against Candida species; some derivatives outperform fluconazole |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Analogues
The compound 1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide (CAS 2034599-29-4) shares the triazolopyridine-oxadiazole core but replaces the pyrazole acetamide with an indazole-3-carboxamide group (Table 1).
Table 1: Structural Comparison of Triazolopyridine Derivatives
Marine-Derived Heterocycles
Marine actinomycete metabolites, such as salternamide E, share structural complexity with the target compound. Salternamide E contains a bicyclic framework with oxygen and nitrogen heteroatoms, similar to the triazolo-oxadiazole system. However, marine-derived compounds often exhibit unique bioactivities (e.g., cytotoxicity against cancer cells) due to distinct stereochemical and electronic profiles .
Lumping Strategy for Property Prediction
The lumping strategy groups compounds with analogous functional groups to predict physicochemical properties. For example, the triazolo-oxadiazole-pyrazole scaffold could be lumped with other triazole-bearing molecules (e.g., antifungal agents like fluconazole). Such comparisons highlight shared traits like moderate hydrophobicity and hydrogen-bonding capacity, which influence bioavailability .
Research Findings and Gaps
- Bioactivity : While plant-derived biomolecules (e.g., alkaloids) with triazole motifs show antimicrobial activity , the target compound’s specific bioactivity remains underexplored.
- Synthetic Challenges : The oxadiazole and triazole rings require precise reaction conditions to avoid side products, as seen in marine natural product synthesis .
- Computational Modeling : SHELX-based crystallographic data and lumping strategies provide foundational insights but require experimental validation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide?
- Methodology : The synthesis involves sequential heterocyclization and alkylation steps. For example, ethyl 5-methylpyrazole-3-carboxylate can serve as a precursor for hydrazinolysis and nucleophilic substitution with phenyl isothiocyanate, followed by alkaline heterocyclization to form the triazolo-oxadiazole core . Subsequent alkylation with 2-(1H-pyrazol-1-yl)acetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) yields the final compound .
- Key Parameters : Reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for nucleophilic reagents) are critical for maximizing yields (reported 60–85% in optimized cases) .
Q. How can researchers confirm the structural integrity of intermediates and the final compound?
- Analytical Techniques :
- 1H NMR : Confirm substitution patterns (e.g., methyl groups on oxadiazole at δ 2.5–2.7 ppm, pyrazole protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (LC-MS) : Verify molecular weight (e.g., [M+H]+ ion at m/z ~400–450) and purity (>95%) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions between computational predictions (e.g., docking) and experimental bioactivity data for this compound?
- Case Study : If molecular docking (e.g., using AutoDock Vina) predicts strong binding to a kinase target but in vitro assays show low inhibition:
Re-evaluate ligand protonation states and tautomeric forms in docking simulations.
Validate target engagement via cellular thermal shift assays (CETSA) .
Investigate off-target effects using proteome-wide profiling (e.g., kinome screens) .
- Data Reconciliation : Cross-reference with PASS Online® predictions for secondary targets and adjust experimental conditions (e.g., pH, co-solvents) to match physiological relevance .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic properties?
- Approach :
Scaffold Modifications : Replace the 3-methyl-oxadiazole with 3-trifluoromethyl or 3-cyano groups to enhance metabolic stability .
Substituent Screening : Test pyrazole derivatives (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to improve solubility and reduce plasma protein binding .
In Silico Tools : Use SwissADME to predict logP, BBB permeability, and CYP450 interactions before synthesis .
Q. What experimental designs are effective for analyzing the compound’s stability under physiological conditions?
- Protocol :
Hydrolytic Stability : Incubate in PBS (pH 7.4 and 1.2) at 37°C for 24–72 hours; monitor degradation via HPLC .
Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) and assess metabolite formation (e.g., sulfoxide derivatives) using LC-MS/MS .
Photostability : Conduct ICH Q1B guidelines-compliant light exposure tests (UV/Vis) .
Q. How can researchers address discrepancies in biological activity between in vitro and in vivo models?
- Hypothesis-Driven Workflow :
Verify compound bioavailability via pharmacokinetic profiling (Cmax, AUC).
Use isotopic labeling (e.g., ¹⁴C) to track tissue distribution .
Perform metabolite identification (e.g., phase I/II transformations) to rule out rapid hepatic clearance .
Methodological and Data Analysis Questions
Q. What statistical models are suitable for optimizing reaction conditions during scale-up?
- Design of Experiments (DoE) :
- Factors : Temperature, reagent equivalents, solvent volume.
- Response Surface Methodology (RSM) : Use a central composite design to identify interactions (e.g., temperature × solvent polarity) and predict optimal yields .
- Software : JMP or Minitab for multivariate analysis .
Q. How can regioselectivity challenges in heterocyclic alkylation steps be mitigated?
- Solutions :
Employ directing groups (e.g., Boc-protected amines) to control alkylation sites .
Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance selectivity .
Monitor reaction progress in real-time via inline FTIR to adjust conditions dynamically .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
